

# In-Depth Technical Guide: Antitumor Agent FCN-159 (Luvometinib)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antitumor agent-159*

Cat. No.: *B3026383*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

FCN-159, also known as Luvometinib, is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in a variety of human cancers characterized by mutations in BRAF, KRAS, and NRAS. FCN-159 has demonstrated significant antitumor activity in preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials for various solid tumors and rare diseases, including neurofibromatosis type 1 (NF1) and Langerhans cell histiocytosis (LCH). This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data for FCN-159.

## Chemical Structure and Properties

FCN-159 is a complex heterocyclic molecule with the systematic IUPAC name N-[3-[6-cyclopropyl-3-fluoro-4-(2-fluoro-4-iodoanilino)-1-methyl-2,5-dioxopyrido[2,3-d]pyridazin-8-yl]phenyl]cyclopropanesulfonamide. Its development by Shanghai Fosun Pharmaceutical Industrial Development Co., Ltd. has led to its recent approval in China under the trade name 复迈宁® (Fù mài níng).[1]

Chemical Structure:

Table 1: Physicochemical Properties of FCN-159 (Luvometinib)

| Property          | Value                                                                                                                                | Source                                                      |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | N-[3-[6-cyclopropyl-3-fluoro-4-(2-fluoro-4-iodoanilino)-1-methyl-2,5-dioxopyrido[2,3-d]pyridazin-8-yl]phenyl]cyclopropanesulfonamide | PubChem                                                     |
| Synonyms          | FCN-159, Luvometinib                                                                                                                 | Multiple Sources                                            |
| CAS Number        | 2739690-43-6                                                                                                                         | <a href="#">[2]</a>                                         |
| Molecular Formula | C <sub>26</sub> H <sub>22</sub> F <sub>2</sub> IN <sub>5</sub> O <sub>4</sub> S                                                      | <a href="#">[2]</a>                                         |
| Molecular Weight  | 665.45 g/mol                                                                                                                         | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance        | Solid                                                                                                                                | <a href="#">[2]</a>                                         |
| Solubility        | 10 mM in DMSO                                                                                                                        | <a href="#">[2]</a>                                         |
| Storage           | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month.                              | <a href="#">[2]</a>                                         |

## Mechanism of Action and Signaling Pathway

FCN-159 is a highly selective inhibitor of MEK1/2, which are dual-specificity threonine/tyrosine kinases. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers due to mutations in upstream components like BRAF and RAS.[\[3\]](#)[\[4\]](#) By inhibiting the phosphorylation and activation of MEK1/2, FCN-159 blocks the downstream signaling cascade, preventing the phosphorylation of ERK (extracellular signal-regulated kinase). This ultimately leads to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells with a constitutively active RAS/RAF/MEK/ERK pathway.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

FCN-159 inhibits the RAS/RAF/MEK/ERK signaling pathway.

## Preclinical and Clinical Efficacy

### In Vitro and In Vivo Preclinical Studies

Preclinical studies have demonstrated that FCN-159 exhibits potent and selective inhibitory activity against cancer cell lines with RAS/RAF mutations.<sup>[2]</sup> It has been shown to dose-dependently inhibit the phosphorylation of ERK in human colon cancer cells, leading to cell cycle arrest and apoptosis.<sup>[2]</sup> In various human tumor xenograft models, including colon cancer (HT-29, Colo205), melanoma (A375), non-small cell lung cancer (NSCLC) (Calu-6), and acute myeloid leukemia (AML) (HL-60), FCN-159 demonstrated significant and dose-dependent anti-tumor activities.<sup>[2]</sup> Furthermore, it has shown potent inhibition of tumor growth in patient-derived xenograft (PDX) models with NRAS mutations.<sup>[2]</sup>

## Clinical Trials

FCN-159 has undergone several clinical trials, showing promising results in various patient populations.

Table 2: Summary of Key Clinical Trial Data for FCN-159 (Luvometinib)

| Indication                                                          | Phase    | Key Findings                                                                                                                                          | Source |
|---------------------------------------------------------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Neurofibromatosis Type 1 (NF1) - Pediatric                          | Phase 2  | Objective Response Rate (ORR) by INV: 60.5%. Median time to response: 4.7 months. Manageable safety profile.                                          | [1][5] |
| Langerhans Cell Histiocytosis (LCH) & Histiocytic Neoplasms - Adult | Phase 2  | ORR by IRC: 82.8%. Complete Metabolic Response (CMR) rate: 62.1%. 2-year Duration of Response (DOR) rate: 91.1%. Median time to response: 2.9 months. | [1]    |
| Advanced NRAS-mutant Melanoma                                       | Phase 1a | Recommended Phase 2 Dose (RP2D): 12 mg QD. ORR at doses $\geq 6$ mg QD: 19.0%. Clinical Benefit Rate: 52.4%.                                          |        |
| Neurofibromatosis Type 1 (NF1) - Adult                              | Phase 1  | Maximum Tolerated Dose (MTD) and RP2D: 8 mg. Promising anti-tumor activity.                                                                           | [3][4] |

## Experimental Protocols

Detailed experimental protocols for the synthesis and specific preclinical testing of FCN-159 are proprietary. However, based on common methodologies in the field, the following sections outline the likely approaches.

## Synthesis of FCN-159

The synthesis of FCN-159 is a multi-step process involving the construction of the complex heterocyclic core followed by functional group modifications. While the exact route is proprietary, a plausible synthetic workflow would involve the sequential coupling of substituted anilines, pyridazines, and cyclopropyl moieties.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of FCN-159.

## In Vitro Cell Proliferation Assay

This assay is used to determine the concentration of FCN-159 that inhibits the growth of cancer cell lines by 50% ( $IC_{50}$ ).

- **Cell Culture:** Human cancer cell lines (e.g., HT-29, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5%  $CO_2$ .
- **Cell Seeding:** Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated overnight to allow for cell attachment.
- **Drug Treatment:** FCN-159 is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The drug dilutions are added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay, according to the manufacturer's instructions.
- **Data Analysis:** The absorbance or luminescence values are recorded, and the percentage of cell viability is calculated relative to vehicle-treated control cells.  $IC_{50}$  values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## Western Blot Analysis for ERK Phosphorylation

This method is used to confirm the mechanism of action of FCN-159 by measuring its effect on the phosphorylation of ERK.

- **Cell Treatment and Lysis:** Cancer cells are treated with various concentrations of FCN-159 for a defined period. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

- Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-ERK to t-ERK is calculated to determine the extent of ERK phosphorylation inhibition.

## In Vivo Xenograft Tumor Model

This protocol is used to evaluate the antitumor efficacy of FCN-159 in a living organism.

- Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
- Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
- Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). The mice are then randomized into control and treatment groups. FCN-159 is administered orally once daily at various doses. The control group receives the vehicle solution.
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity. The study continues for a predetermined period or until the tumors in the control group reach a specified size.

- Data Analysis: The mean tumor volume for each group is plotted over time. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is calculated at the end of the study.



[Click to download full resolution via product page](#)

A typical workflow for an in vivo xenograft model study.

## Conclusion

FCN-159 (Luvometinib) is a promising, highly selective MEK1/2 inhibitor with a well-defined mechanism of action. It has demonstrated significant antitumor activity in preclinical models of various cancers and has shown compelling efficacy and a manageable safety profile in clinical trials, leading to its recent regulatory approval for specific indications. Further clinical development is ongoing to explore its full therapeutic potential in a broader range of malignancies. This technical guide provides a foundational understanding of FCN-159 for researchers and drug development professionals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fosun Pharmaâ€œs Self-Developed Innovative Drug Luvometinib Tablet Approved in China\_News\_News & Media Resources\_Fosun [en.fosun.com]
- 2. FCN-159 (Luvometinib) | MEK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics [frontiersin.org]
- 4. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Data of Luvometinib (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting\_Press Release\_News\_Fosun Pharma [fosunpharma.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antitumor Agent FCN-159 (Luvometinib)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026383#antitumor-agent-159-chemical-structure-and-properties>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)